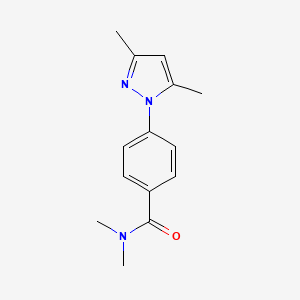
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as AEBP1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in treating cancer and other diseases. In
Mechanism of Action
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor works by binding to the DNA-binding domain of this compound, inhibiting its transcriptional activity. This leads to the downregulation of genes involved in cancer cell growth and survival, leading to apoptosis. This compound inhibitor also inhibits the activation of the TGF-β/Smad signaling pathway, leading to its anti-inflammatory and anti-fibrotic effects.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-fibrotic effects, this compound inhibitor has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This makes it a potential treatment option for diseases such as age-related macular degeneration and diabetic retinopathy.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor in lab experiments include its relatively simple synthesis method, its specificity for this compound, and its potential applications in a range of diseases. However, there are also limitations to using this compound inhibitor in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects have not been fully explored.
Future Directions
There are several future directions for research on N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor. One potential direction is to explore its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to explore its potential applications in other diseases, such as age-related macular degeneration and diabetic retinopathy. Finally, further research is needed to fully understand the mechanism of action of this compound inhibitor and its potential side effects.
Synthesis Methods
The synthesis method of N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor involves the reaction of 1-adamantylamine with ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate in the presence of a catalyst. The resulting product is then hydrolyzed to yield the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibitor has been shown to have potential applications in cancer treatment. This compound is a transcription factor that is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of this compound has been shown to inhibit cancer cell growth and induce apoptosis. This compound inhibitor has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment option for diseases such as pulmonary fibrosis and rheumatoid arthritis.
properties
IUPAC Name |
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-22(21-10-14-7-15(11-21)9-16(8-14)12-21)20(23)19-13-24-17-5-3-4-6-18(17)25-19/h3-6,14-16,19H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRLOYPMSTEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)C1COC2=CC=CC=C2O1)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7535100.png)
![(4-Chlorophenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7535115.png)
![1-(2-methoxy-5-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7535125.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)
![1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7535161.png)
![N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)